2-(Aminomethyl)-3,5-dimethyl-4H-[1,2'-bipyridine]-4,4'(5'H)-dione dihydrochloride
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Overview
Description
2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride is a chemical compound with a complex structure that includes both pyridine and bipyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride typically involves multiple steps. One common method involves the reaction of 2,5-dimethylpyridine with formaldehyde and ammonia, followed by cyclization and subsequent chlorination to form the dihydrochloride salt .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride involves its interaction with molecular targets such as metal ions and enzymes. The bipyridine moiety allows the compound to chelate metal ions, forming stable complexes that can inhibit enzyme activity or catalyze specific reactions. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: A simpler analog with similar aminomethyl functionality but lacking the bipyridine structure.
2,5-Bis(aminomethyl)furan: Another compound with aminomethyl groups, used in different applications such as polymer synthesis.
Uniqueness
2-(Aminomethyl)-3,5-dimethyl-4H-[1,2’-bipyridine]-4,4’(5’H)-dione dihydrochloride is unique due to its bipyridine structure, which provides enhanced chelating ability and stability in metal complexes compared to simpler analogs. This makes it particularly valuable in coordination chemistry and catalysis .
Properties
Molecular Formula |
C13H17Cl2N3O2 |
---|---|
Molecular Weight |
318.20 g/mol |
IUPAC Name |
2-(aminomethyl)-3,5-dimethyl-1-(4-oxo-3H-pyridin-6-yl)pyridin-4-one;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2.2ClH/c1-8-7-16(11(6-14)9(2)13(8)18)12-5-10(17)3-4-15-12;;/h4-5,7H,3,6,14H2,1-2H3;2*1H |
InChI Key |
OOCBBJCZPHIHEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C(C1=O)C)CN)C2=CC(=O)CC=N2.Cl.Cl |
Origin of Product |
United States |
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